1-[(3-Chloro-2-methoxyphenyl)methyl]piperazine
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Overview
Description
1-[(3-Chloro-2-methoxyphenyl)methyl]piperazine is a chemical compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This particular compound features a piperazine ring substituted with a 3-chloro-2-methoxyphenylmethyl group, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chloro-2-methoxyphenyl)methyl]piperazine typically involves the reaction of 3-chloro-2-methoxybenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chloro-2-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[(3-Chloro-2-methoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Methoxyphenyl)piperazine
- 1-(3-Methoxyphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
Comparison: 1-[(3-Chloro-2-methoxyphenyl)methyl]piperazine is unique due to the presence of the chloro and methoxy substituents on the phenyl ring. These substituents can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, distinguishing it from other similar piperazine derivatives.
Properties
Molecular Formula |
C12H17ClN2O |
---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-[(3-chloro-2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17ClN2O/c1-16-12-10(3-2-4-11(12)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
InChI Key |
KBZJRHPOUHOPRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)CN2CCNCC2 |
Origin of Product |
United States |
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